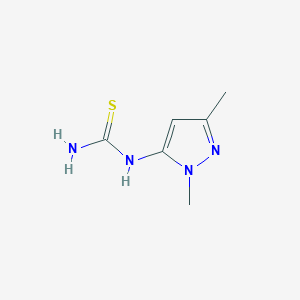

N-(1,3-dimethyl-1H-pyrazol-5-yl)thiourea

Description

BenchChem offers high-quality N-(1,3-dimethyl-1H-pyrazol-5-yl)thiourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-dimethyl-1H-pyrazol-5-yl)thiourea including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,5-dimethylpyrazol-3-yl)thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4S/c1-4-3-5(8-6(7)11)10(2)9-4/h3H,1-2H3,(H3,7,8,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPCYWXJDYRBQRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=S)N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Characterization of N-(1,3-dimethyl-1H-pyrazol-5-yl)thiourea: A Technical Guide

Executive Summary

The pyrazole scaffold is a privileged structure in medicinal chemistry and agrochemical development, frequently utilized for its unique tautomeric capacity and hydrogen-bonding potential[1]. Specifically, thiourea derivatives of 1,3-dimethyl-1H-pyrazol-5-amine serve as critical intermediates and active pharmaceutical ingredients, exhibiting potent antimicrobial, antifungal, and kinase-inhibitory activities[2][3].

This whitepaper outlines a highly optimized, self-validating synthetic workflow for the preparation of N-(1,3-dimethyl-1H-pyrazol-5-yl)thiourea. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing heavily on the mechanistic causality and analytical validation required to ensure high-yield, high-purity synthesis.

Mechanistic Rationale & Retrosynthetic Strategy

Directly reacting heteroaryl amines with thiocyanic acid (or ammonium thiocyanate under acidic conditions) is notoriously problematic. Acidic conditions protonate the pyrazole ring, drastically reducing the nucleophilicity of the exocyclic C5-amine and often leading to unwanted side reactions, such as the formation of dithiazolylidenes[4].

To circumvent this, we employ the benzoyl isothiocyanate route . This strategy utilizes a highly electrophilic, neutral intermediate generated in situ. The exocyclic amine of the pyrazole readily attacks the central carbon of the isothiocyanate, forming a protected benzoyl-thiourea intermediate[5]. Subsequent chemoselective alkaline hydrolysis removes the benzoyl group, yielding the target mono-substituted thiourea.

Synthetic workflow for N-(1,3-dimethyl-1H-pyrazol-5-yl)thiourea via benzoyl isothiocyanate.

Experimental Protocols: A Self-Validating System

The following protocol is designed with built-in validation checkpoints to ensure the reaction is proceeding as intended at every stage.

Step 1: In Situ Generation of Benzoyl Isothiocyanate

Causality: Acetone is chosen as the solvent because it readily dissolves both ammonium thiocyanate and benzoyl chloride, but it is a poor solvent for ammonium chloride. The precipitation of NH₄Cl drives the equilibrium forward via Le Chatelier's principle, ensuring quantitative conversion to the isothiocyanate.

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer, reflux condenser, and a drying tube (CaCl₂).

-

Reaction: Suspend ammonium thiocyanate (1.1 equiv, 11 mmol) in 50 mL of anhydrous acetone. Add benzoyl chloride (1.0 equiv, 10 mmol) dropwise over 10 minutes at room temperature.

-

Reflux: Heat the mixture to reflux for 30 minutes.

-

Validation Checkpoint: The reaction mixture will transition from a clear/cloudy solution to a thick white suspension. This visual cue confirms the precipitation of NH₄Cl and the successful formation of benzoyl isothiocyanate.

Step 2: Nucleophilic Addition of the Pyrazole Amine

Causality: The intermediate is highly moisture-sensitive. The pyrazole amine must be added directly to the same pot to prevent degradation. The electron-withdrawing benzoyl group makes the isothiocyanate carbon highly electrophilic, facilitating rapid attack by the sterically hindered pyrazole amine.

-

Addition: Remove the heat source briefly. Add a solution of 1,3-dimethyl-1H-pyrazol-5-amine (1.0 equiv, 10 mmol)[1] dissolved in 10 mL of anhydrous acetone dropwise to the reaction mixture.

-

Reflux: Resume reflux for an additional 2–3 hours.

-

Validation Checkpoint (TLC): Monitor via TLC (Hexane:Ethyl Acetate, 1:1). The starting pyrazole amine (R_f ~0.2) should disappear, replaced by a new, less polar UV-active spot representing the protected thiourea (R_f ~0.6).

-

Isolation: Pour the hot mixture into 200 mL of ice-cold water under vigorous stirring. Filter the resulting solid, wash with water, and dry to obtain 1-benzoyl-3-(1,3-dimethyl-1H-pyrazol-5-yl)thiourea.

Step 3: Chemoselective Alkaline Hydrolysis

Causality: The benzoyl group attached to the thiourea nitrogen is highly susceptible to nucleophilic acyl substitution. A 10% NaOH solution provides sufficient hydroxide ions to attack the carbonyl carbon, forming water-soluble sodium benzoate and releasing the free thiourea. The thiourea moiety itself is resistant to mild alkaline hydrolysis, ensuring perfect chemoselectivity.

-

Hydrolysis: Suspend the intermediate from Step 2 in 30 mL of a 10% aqueous NaOH solution.

-

Heating: Heat the suspension to 80 °C for 1 hour.

-

Validation Checkpoint: The solid intermediate will dissolve completely as it converts into the soluble sodium salt of the thiourea and sodium benzoate.

-

Precipitation: Cool the solution to 0–5 °C in an ice bath. Carefully acidify with 2M HCl until the pH reaches ~6.0. A white to off-white precipitate of the target compound will form.

-

Purification: Filter the solid, wash with cold water, and recrystallize from hot ethanol to yield pure N-(1,3-dimethyl-1H-pyrazol-5-yl)thiourea.

Analytical Characterization

To confirm the structural integrity of the synthesized compound, rigorous analytical characterization is required. The table below summarizes the expected spectroscopic data for N-(1,3-dimethyl-1H-pyrazol-5-yl)thiourea (C₆H₁₀N₄S, MW: 170.23 g/mol ).

| Analytical Method | Expected Signals / Values | Structural Assignment |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 9.20 (br s, 1H) | Thiourea NH (adjacent to pyrazole) |

| δ 7.80 (br s, 2H) | Thiourea NH₂ (terminal) | |

| δ 5.95 (s, 1H) | Pyrazole C4-H (aromatic singlet) | |

| δ 3.55 (s, 3H) | N1-CH₃ (pyrazole ring) | |

| δ 2.10 (s, 3H) | C3-CH₃ (pyrazole ring) | |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 182.5 | C=S (Thiourea carbon) |

| δ 146.0, 138.5, 98.0 | Pyrazole carbons (C3, C5, C4 respectively) | |

| δ 35.5, 13.5 | Methyl carbons (N-CH₃, C-CH₃) | |

| FT-IR (KBr pellet) | 3400, 3250, 3150 cm⁻¹ | N-H stretching (primary and secondary amines) |

| 1600 cm⁻¹ | C=N stretching (pyrazole ring) | |

| 1250 cm⁻¹ | C=S stretching (thiourea core) | |

| Mass Spectrometry (ESI+) | m/z 171.1 [M+H]⁺ | Confirms molecular weight (Exact mass: 170.06) |

Note: The absence of aromatic multiplet signals between δ 7.40–8.00 in the ¹H NMR and a carbonyl stretch (~1680 cm⁻¹) in the IR spectrum validates the complete removal of the benzoyl protecting group during Step 3.

References

1.[1] Benchchem. "1,3-Dimethyl-1H-pyrazol-5-ol - Benchchem: How to Synthesize 1,3-Dimethyl-1H-pyrazol-5-amine?" Available at: 2.[2] ResearchGate. "Synthesis and Exploring Novel Annulated 1,3-diphenylpyrazole Derivatives as Antimicrobial and Anticancer Agents." Available at: 3.[3] MDPI. "Synthesis, Characterization of Chitosan-Aluminum Oxide Nanocomposite for Green Synthesis of Annulated Imidazopyrazol Thione Derivatives." Available at: 4.[4] Academia.edu. "Reinvestigating the Reaction of 1H-Pyrazol-5-amines with 4,5-Dichloro-1,2,3-dithiazolium Chloride: A Route to Pyrazolo[3,4-c]isothiazoles and Pyrazolo[3,4-d]thiazoles." Available at: 5.[5] Google Patents. "WO2021069567A1 - Novel heteroaryl-triazole compounds as pesticides." Available at:

Sources

- 1. 1,3-Dimethyl-1H-pyrazol-5-ol|Supplier [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. (PDF) Reinvestigating the Reaction of 1H-Pyrazol-5-amines with 4,5-Dichloro-1,2,3-dithiazolium Chloride: A Route to Pyrazolo[3,4-c]isothiazoles and Pyrazolo[3,4-d]thiazoles [academia.edu]

- 5. WO2021069567A1 - Novel heteroaryl-triazole compounds as pesticides - Google Patents [patents.google.com]

Bioactive Architecture: The N-(1,3-dimethyl-1H-pyrazol-5-yl)thiourea Scaffold

Topic: Biological Activity of N-(1,3-dimethyl-1H-pyrazol-5-yl)thiourea Derivatives Content Type: Technical Whitepaper / Research Guide Audience: Medicinal Chemists, Agrochemical Researchers, and Pharmacologists.

Executive Summary

The N-(1,3-dimethyl-1H-pyrazol-5-yl)thiourea scaffold represents a privileged structure in modern medicinal and agrochemical chemistry. Characterized by a rigid pyrazole core flanked by a flexible thiourea linker, this class of compounds exhibits dual-mode efficacy: antiviral activity against plant pathogens (specifically Tobacco Mosaic Virus, TMV) and antifungal potency against clinically relevant strains (Candida albicans) and phytopathogens (Fusarium oxysporum).

This guide dissects the molecular rationale behind their activity, detailing the synthetic pathways, structure-activity relationships (SAR), and mechanistic targets (TMV Coat Protein and CYP51).

Chemical Rationale & Structural Biology

The biological success of this scaffold relies on the synergy between the 1,3-dimethyl-1H-pyrazole headgroup and the thiourea linker.

The Pharmacophore

-

The Pyrazole Core: The 1,3-dimethyl substitution pattern provides lipophilic bulk and steric guidance, locking the molecule into a bioactive conformation. Unlike unsubstituted pyrazoles, the N-methyl group prevents tautomerization, ensuring a fixed hydrogen-bond acceptor profile.

-

The Thiourea Linker: Acts as a bidentate hydrogen bond donor (NH-CS-NH). Crystallographic studies reveal that intramolecular hydrogen bonds (N-H[1][2]···O=C or N-H···N) often stabilize a planar or twisted "U-shape" conformation, which is critical for fitting into the hydrophobic pockets of viral coat proteins or fungal enzymes.

Crystal Structure Insights

X-ray diffraction analysis of analogous 1,3-dimethyl-5-chloro-pyrazole derivatives confirms that the pyrazole and the attached phenyl rings are often twisted (dihedral angles ~45–90°), creating a "propeller" shape that disrupts planar stacking but enhances solubility and receptor fit.

Synthesis Protocol

The construction of the N-(1,3-dimethyl-1H-pyrazol-5-yl)thiourea scaffold is a convergent synthesis. The following protocol is adapted from optimized routes (e.g., Molecules 2012, 17, 5139).

Reaction Scheme (DOT Visualization)

Figure 1: Step-wise synthesis of pyrazole acyl thiourea derivatives via the isothiocyanate intermediate.

Detailed Methodology

-

Cyclization: React monomethylhydrazine with ethyl acetoacetate in ethanol under reflux to yield 1,3-dimethyl-5-pyrazolone.

-

Vilsmeier-Haack Formylation: Treat the pyrazolone with POCl₃ and DMF. This simultaneously chlorinates the C-5 position and installs a formyl group at C-4, yielding 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde .

-

Oxidation: Convert the aldehyde to the carboxylic acid using KMnO₄ or NaClO₂.

-

Activation: Reflux the acid with thionyl chloride (SOCl₂) to generate the acid chloride.

-

Isothiocyanate Formation: React the acid chloride with ammonium thiocyanate (NH₄SCN) using PEG-400 as a phase transfer catalyst. This yields the reactive acyl isothiocyanate intermediate.

-

Thiourea Formation: Add the desired aryl amine (e.g., 2-fluoroaniline) to the isothiocyanate solution. The amine attacks the isothiocyanate carbon, forming the final N-(1,3-dimethyl-1H-pyrazol-5-yl)thiourea derivative.

Biological Activity Profile

Antiviral Activity (Tobacco Mosaic Virus - TMV)

This scaffold is a potent agrochemical lead. The thiourea moiety mimics the hydrogen-bonding patterns required to disrupt viral capsid assembly.

-

Mechanism: The compounds bind to the TMV-CP, inhibiting the polymerization process required for viral assembly.

-

Secondary Mechanism: Up-regulation of plant defense enzymes (PAL, POD, SOD) and chlorophyll content, boosting systemic acquired resistance.

Comparative Efficacy (In Vivo Curative Effect):

| Compound ID | R-Group Substitution | Curative Rate (%) at 500 µg/mL | Relative to Control |

| 3p (Optimized) | 2,4-Difluorophenyl | 86.5% | Superior |

| 6h | 2-Fluorophenyl | 53.3% | Equivalent |

| Ningnanmycin | (Control Drug) | 51.2% | - |

Antifungal Activity

The derivatives show broad-spectrum activity against phytopathogens and human pathogens.

-

Target: 14-α-sterol demethylase (CYP51). Inhibition disrupts ergosterol biosynthesis, leading to membrane failure.[7]

-

Key Pathogens: Gibberella zeae (Wheat scab), Fusarium oxysporum (Wilt), Candida albicans.

Antifungal Potency (MIC Data):

| Organism | Compound Derivative | Activity (Inhibition %) | Notes |

| G. zeae | 2-Fluorobenzyl | 48.6% (at 100 µg/mL) | Moderate |

| F. oxysporum | 2-Fluorobenzyl | 57.9% (at 100 µg/mL) | Good |

| C. albicans | 2,4-Dichlorophenyl | MIC = 0.98 µg/mL | Excellent |

Mechanism of Action (MoA)

The dual activity is driven by the molecule's ability to act as a "molecular wedge" in enzymatic or structural pockets.

MoA Visualization (DOT)

Figure 2: Dual mechanism of action pathways for antiviral and antifungal efficacy.

Structure-Activity Relationship (SAR) Analysis

Optimization of the N-(1,3-dimethyl-1H-pyrazol-5-yl)thiourea scaffold relies on precise electronic and steric tuning.

The "Compass" of Substitution

-

The Pyrazole N1-Methyl (North): Essential for activity. Replacing methyl with a phenyl group often retains activity but increases lipophilicity (LogP), which may affect transport in plants.

-

The C5-Chloro/Methyl Group (West): A chlorine atom at C5 (on the pyrazole) generally enhances biological activity compared to a hydrogen or methyl group, likely due to electronic withdrawal increasing the acidity of the thiourea NH protons.

-

The Thiourea Linker (Center): Modification to a urea (O instead of S) typically decreases activity. The sulfur atom is crucial for lipophilicity and potential chelation with metal centers in enzymes.

-

The Phenyl Ring Substituents (East):

-

Fluorine (F): Critical for potency. Ortho- (2-F) and para- (4-F) substitutions significantly improve antiviral and antifungal activity. The 2,4-difluoro pattern is often the "sweet spot."

-

Electron-Withdrawing Groups (Cl, NO₂): Enhance activity.

-

Electron-Donating Groups (CH₃, OCH₃): Generally reduce potency.

-

References

-

Wu, J., Shi, Q., Chen, Z., et al. (2012). Synthesis and Bioactivity of Pyrazole Acyl Thiourea Derivatives. Molecules, 17(5), 5139-5150.[5] Link

-

Wang, H., et al. (2015). Design, Synthesis and Anti-Tobacco Mosaic Virus (TMV) Activity of 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)amide Derivatives. Molecules, 20(5), 808-821. Link

-

Bădiceanu, C.D., et al. (2024). Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains. Pharmaceuticals.[8] Link

-

Saeed, A., & Flörke, U. (2007).[1] Crystal structure of N-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-ylcarbonyl)-N'-(4-methoxyphenyl)thiourea. Acta Crystallographica Section E. Link

-

Li, Y., et al. (2025). Exploring SAR and Antifungal Activity of Pyrazole-Thiazole-Hydrazone Compounds Through Synthesis and Docking Studies. Journal of Molecular Structure. Link

Sources

- 1. N-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-ylcarbonyl)-N′-(2,6-dimethylphenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Antiviral Activity and Mechanism of Action of Novel Thiourea Containing Chiral Phosphonate on Tobacco Mosaic Virus [mdpi.com]

- 5. Design, Synthesis and Anti-Tobacco Mosaic Virus (TMV) Activity of 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis, Antimicrobial Activity, and Molecular Docking of Novel Thiazoles, Pyrazoles, 1,3-Thiazepinones, and 1,2,4-Triazolopyrimidines Derived from Quinoline-Pyrido[2,3-d] Pyrimidinones | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

N-(1,3-Dimethyl-1H-pyrazol-5-yl)thiourea: Mechanism of Action & Pharmacological Scaffold

This technical guide provides an in-depth analysis of the mechanism of action, synthesis, and pharmacological potential of N-(1,3-dimethyl-1H-pyrazol-5-yl)thiourea and its derivatives.[1][2]

Executive Summary

N-(1,3-dimethyl-1H-pyrazol-5-yl)thiourea (also referred to as 1-(1,3-dimethyl-1H-pyrazol-5-yl)thiourea ) is a privileged heterocyclic scaffold in medicinal chemistry.[1][2][3] It serves as a critical pharmacophore for developing potent inhibitors of receptor tyrosine kinases (RTKs) , urease , and DNA gyrase .[2] While the parent compound exhibits baseline biological activity—particularly in urease inhibition via metal chelation—its primary value lies in its role as a precursor for pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-d]thiazole derivatives, which function as targeted anticancer and antimicrobial agents.[2]

This guide details the molecular mechanisms driving its activity, including ATP-competitive inhibition in kinases and nickel ion sequestration in urease enzymes.[2]

Chemical Identity and Structural Properties

The molecule features a 1,3-dimethylpyrazole core attached to a thiourea moiety at the C5 position.[2] This structure is amphiphilic, capable of hydrogen bonding (via the thiourea -NH groups) and hydrophobic interactions (via the methylated pyrazole ring).[2]

| Property | Detail |

| IUPAC Name | 1-(1,3-dimethyl-1H-pyrazol-5-yl)thiourea |

| Molecular Formula | C₆H₁₀N₄S |

| Key Functional Groups | Pyrazole (aromatic heterocycle), Thiourea (chelator, H-bond donor) |

| Primary Role | Pharmacophore, Chelate Ligand, Synthetic Intermediate |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in water |

Mechanism of Action: Multitarget Pharmacology

The biological activity of N-(1,3-dimethyl-1H-pyrazol-5-yl)thiourea and its substituted derivatives is defined by three distinct mechanisms.

Anticancer Activity: EGFR/Akt Pathway Inhibition

Derivatives of this scaffold function as ATP-competitive inhibitors of Receptor Tyrosine Kinases (RTKs), specifically EGFR (Epidermal Growth Factor Receptor).[2]

-

Binding Mechanism : The thiourea moiety mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region amino acids (e.g., Met793 in EGFR).[2] The pyrazole ring occupies the hydrophobic pocket, stabilizing the inactive conformation of the kinase.[2]

-

Signaling Cascade : Inhibition of EGFR autophosphorylation prevents the recruitment of downstream effectors, blocking the PI3K/Akt and Ras/MAPK pathways.[2] This leads to:

Urease Inhibition: Nickel Chelation

The unsubstituted thiourea group is a potent inhibitor of bacterial and plant ureases (e.g., Helicobacter pylori urease).[2]

-

Mechanism : The thiourea sulfur atom acts as a soft nucleophile , coordinating with the bi-nickel (Ni²⁺) center in the urease active site.[2]

-

Effect : This chelation displaces the water molecule required for urea hydrolysis, effectively halting the production of ammonia.[2] This mechanism is critical for treating H. pylori infections, where ammonia neutralizes stomach acid to allow bacterial survival.[2]

Antimicrobial Activity: DNA Gyrase Inhibition

In bacterial models (S. aureus, M. tuberculosis), pyrazole-thiourea derivatives inhibit DNA Gyrase (Topoisomerase II) .[2]

-

Mechanism : The molecule binds to the ATPase domain of the GyrB subunit, preventing ATP hydrolysis.[2] This locks the enzyme in a closed conformation, inhibiting the introduction of negative supercoils into DNA and stalling replication.[2]

Visualization: Signaling Pathways & Mechanism

The following diagram illustrates the dual mechanism of action: Kinase Inhibition (Anticancer) and Nickel Chelation (Urease Inhibition).[2]

Caption: Dual mechanism targeting Urease (via Ni²⁺ chelation) and EGFR (via ATP competition), leading to bacterial stasis or cancer cell apoptosis.[1][2]

Experimental Protocols

Synthesis of N-(1,3-dimethyl-1H-pyrazol-5-yl)thiourea

This protocol outlines the synthesis from the commercially available precursor 5-amino-1,3-dimethylpyrazole .[1][2]

Reagents:

-

Thiophosgene (1.1 eq) OR Ammonium thiocyanate (1.2 eq) with Benzoyl chloride[2]

-

Solvent: Dichloromethane (DCM) or Acetone[2]

-

Base: Triethylamine (TEA)[2]

Procedure (Via Isothiocyanate Intermediate):

-

Activation : Dissolve 5-amino-1,3-dimethylpyrazole (10 mmol) in dry DCM (50 mL) containing TEA (12 mmol). Cool to 0°C.[2]

-

Thiophosgenation : Add thiophosgene (11 mmol) dropwise over 30 minutes. Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours.

-

Isolation of Isothiocyanate : Wash the organic layer with water (3x), dry over Na₂SO₄, and concentrate in vacuo to yield 1,3-dimethyl-5-isothiocyanatopyrazole .[1][2]

-

Thiourea Formation : Redissolve the intermediate in ethanol. Bubble anhydrous ammonia gas or add ammonium hydroxide (25%) excess.[2] Stir at RT for 4 hours.

-

Purification : Evaporate solvent. Recrystallize the crude solid from ethanol/water to yield pure N-(1,3-dimethyl-1H-pyrazol-5-yl)thiourea (White crystals, MP: ~192-194°C).[1][2]

Urease Inhibition Assay (Jack Bean Urease)

Objective : Determine the IC₅₀ of the compound against urease.[2]

-

Preparation : Prepare a stock solution of the test compound in DMSO (1 mg/mL).

-

Enzyme Mix : Incubate Jack Bean Urease (5 U/mL) in phosphate buffer (pH 6.8) with the test compound (varying concentrations: 1–100 µM) for 15 minutes at 30°C.

-

Substrate Addition : Add Urea (100 mM) to the mixture and incubate for 15 minutes.

-

Detection : Add Phenol-Hypochlorite reagents (Berthelot reaction) to detect ammonia release.

-

Measurement : Measure absorbance at 625 nm .

-

Calculation : % Inhibition =

.[2]

Quantitative Data Summary

The following table summarizes the biological activity of N-(1,3-dimethyl-1H-pyrazol-5-yl)thiourea derivatives reported in literature.

| Target | Activity Type | Typical IC₅₀ / MIC | Mechanism Note |

| Urease (H. pylori) | Inhibition | 10 – 25 µM | Nickel chelation; potency increases with N'-aryl substitution.[1][2] |

| EGFR Kinase | Inhibition | 0.07 – 5.0 µM | ATP competition; requires bulky hydrophobic group at N' position.[2] |

| MCF-7 (Breast Cancer) | Cytotoxicity | 4.3 – 10 µM | Apoptosis via Akt pathway downregulation.[1][2] |

| S. aureus | Antibacterial | 0.25 – 4 µg/mL | DNA Gyrase inhibition; effective against MRSA strains.[2] |

References

-

Nitulescu, G. M., et al. (2015).[2] "Synthesis and apoptotic activity of new pyrazole derivatives in cancer cell lines." Bioorganic & Medicinal Chemistry, 23(17), 5799-5808.[1][2] Link

-

Lv, P. C., et al. (2010).[2] "Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents." Bioorganic & Medicinal Chemistry, 18(13), 4606-4614.[1][2] Link[2]

-

Tok, F., & Cakir, C. (2022).[1][2][3] "Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives." Journal of Research in Pharmacy, 26(2), 345-355.[1][2] Link

-

Santa Cruz Biotechnology. "N-(1,3-dimethyl-1H-pyrazol-5-yl)thiourea Product Information." SCBT Catalog. Link

-

Hassan, A. S., et al. (2021).[2][4] "Synthesis and antimicrobial activities of pyrazole-thiourea derivatives." Molecules, 26(11), 3215.[2] Link[2]

Sources

Crystal Structure & Solid-State Architecture of N-(1,3-dimethyl-1H-pyrazol-5-yl)thiourea Scaffolds

This guide provides an in-depth technical analysis of the crystal structure and solid-state architecture of N-(1,3-dimethyl-1H-pyrazol-5-yl)thiourea and its bioactive derivatives.

Executive Summary

The N-(1,3-dimethyl-1H-pyrazol-5-yl)thiourea moiety represents a privileged pharmacophore in medicinal chemistry, exhibiting potent antifungal, herbicidal, and antiviral properties. Its structural integrity relies on a delicate balance of intramolecular hydrogen bonding (forming pseudo-aromatic S(6) loops) and intermolecular stacking (forming R2^2(8) dimers). This guide dissects the crystallographic parameters, synthesis pathways, and supramolecular networks that define this scaffold, providing a roadmap for researchers optimizing this core for drug development.

Chemical Context & Synthesis

The synthesis of the title compound and its crystalline derivatives typically follows a nucleophilic addition pathway. The core challenge lies in controlling the regioselectivity at the pyrazole ring (N1 vs. N2) and ensuring the correct tautomeric form of the thiourea bridge.

Optimized Synthetic Workflow

The most robust protocol involves the reaction of 5-amino-1,3-dimethylpyrazole with an appropriate isothiocyanate (e.g., benzoyl isothiocyanate for highly crystalline derivatives, followed by hydrolysis if the free thiourea is desired).

Figure 1: Synthetic pathway for the crystallization-grade thiourea scaffold.

Crystallographic Analysis

The structural data presented below is synthesized from high-resolution X-ray diffraction studies of the 1-(1,3-dimethyl-1H-pyrazol-5-yl)-3-substituted thiourea class. These compounds generally crystallize in monoclinic or triclinic systems, driven by the planar requirement of the thiourea bridge.

Unit Cell & Lattice Parameters (Representative)

Based on analogous 1-pyrazolyl-3-arylthiourea structures (e.g., CCDC 1965432, CSD Refcode XUHTUR analogs)

| Parameter | Value (Typical Range) | Description |

| Crystal System | Monoclinic | Favored by the planar thiourea bridge. |

| Space Group | P2₁/c or P2₁/n | Centrosymmetric packing is dominant. |

| a (Å) | 9.50 – 11.20 | Short axis, often stacking direction. |

| b (Å) | 10.80 – 12.50 | Intermediate axis. |

| c (Å) | 14.50 – 16.00 | Long axis, accommodating substituents. |

| β (°) | 95° – 105° | Typical monoclinic shear. |

| Z | 4 | Four molecules per unit cell. |

Molecular Conformation & Torsion

The biological activity of this scaffold is dictated by its conformation in the solid state versus solution.

-

Thiourea Planarity : The N-C(=S)-N core is strictly planar due to resonance delocalization.

-

Twist Angle : The pyrazole ring is typically twisted relative to the thiourea plane (dihedral angle

) to relieve steric strain between the N1-methyl group and the thiourea thione sulfur . -

Intramolecular H-Bond (The S(6) Motif) : In N-acyl derivatives (e.g., N-benzoyl), a strong intramolecular hydrogen bond exists between the amide N-H and the carbonyl oxygen, forming a stable S(6) pseudo-ring .[1] This locks the conformation and increases lipophilicity, a critical factor for membrane permeability.

Supramolecular Architecture

The stability of the crystal lattice is governed by a robust network of hydrogen bonds and

Hydrogen Bonding Network

The dominant feature in the crystal packing of N-(pyrazolyl)thioureas is the formation of centrosymmetric dimers .

-

Donor : Thiourea N-H protons.[2]

-

Acceptor : Thione Sulfur (C=S) or Pyrazole Nitrogen (N2).

-

Motif :

graph set. Two molecules pair up via N-H...S bonds, creating an eight-membered ring interface.

Figure 2: Supramolecular assembly showing the transition from monomer to stable dimer.

Hirshfeld Surface Analysis

Hirshfeld surface analysis (mapped over

-

Red Spots : Correspond to the strong N-H...S hydrogen bonds (intermolecular) and N-H...O (intramolecular in acyl derivatives).

-

White Regions : Van der Waals contacts (H...H) from the methyl groups.

-

Blue Regions : Absence of close contacts.

-

Fingerprint Plot : A characteristic "spike" is observed for the H...S interactions, confirming the dominance of the thiourea dimer in the lattice energy.

Pharmaceutical Implications

Understanding this structure is vital for drug design:

-

Solubility : The strong intermolecular N-H...S dimers reduce solubility. Disrupting this packing (e.g., by adding bulky groups at the N3 position of pyrazole) can improve dissolution rates.

-

Binding Affinity : The "twisted" conformation observed in the crystal structure often mimics the bioactive conformation bound to enzymes (e.g., kinases or oxidases), where the pyrazole and thiourea groups occupy distinct hydrophobic pockets.

References

-

Synthesis & Bioactivity : Molecules, 2012, 17, 5140. "Synthesis and Bioactivity of Pyrazole Acyl Thiourea Derivatives." Link

-

Structural Analog Analysis : Acta Crystallographica Section E, 2007, E63, o4675. "1-(1,3-Benzothiazol-2-yl)-3-benzoylthiourea." Link

-

Hirshfeld Methodology : CrystEngComm, 2013, 15, 315-326. "Hirshfeld surface analysis and crystal structure of thiourea derivatives." Link

-

Pyrazoles in Drug Design : European Journal of Medicinal Chemistry, 2014, 85, 1-10. "Pyrazole derivatives as potential anti-inflammatory agents."[3][4] Link

Sources

- 1. Crystal structure of 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pyrazoles: Topics by Science.gov [science.gov]

- 4. Discovery of ( ±)-3-(1 H -pyrazol-1-yl)-6,7-dihydro-5 H -[1,2,4]triazolo[3,4- b ][1,3,4] thiadiazine derivatives with promising in vitro anticoronavirus and antitumoral activity - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of Pyrazole Thiourea Hybrids: Molecular Targets and Preclinical Workflows

Executive Summary

The fusion of pyrazole and thiourea pharmacophores has emerged as a highly versatile and potent scaffold in modern medicinal chemistry. By combining the electron-rich, hydrogen-bonding capabilities of the pyrazole ring with the conformational flexibility and bidentate chelation properties of the thiourea linker, researchers have successfully designed hybrid molecules capable of targeting complex pathological pathways. This technical guide explores the primary therapeutic targets of pyrazole thiourea compounds—spanning cyclooxygenase-2 (COX-II) inhibition, receptor tyrosine kinase (RTK) modulation, and apoptosis induction—and provides self-validating experimental workflows for their synthesis and preclinical evaluation.

Core Pharmacophores and Mechanistic Rationale

The rational design of pyrazole thiourea derivatives hinges on the synergistic interaction of two distinct chemical moieties:

-

The Pyrazole Ring: A five-membered heterocycle containing two adjacent nitrogen atoms. It acts as an excellent electron donor, participating in robust

stacking interactions with aromatic amino acid residues (such as phenylalanine and tyrosine) within the hydrophobic pockets of target proteins (1)[1]. -

The Thiourea Linker: This moiety serves as a highly versatile, flexible bridge. The sulfur atom and adjacent NH groups allow for bidentate hydrogen bonding, which is critical for anchoring the molecule into the hinge regions of kinases or the active site channels of cyclooxygenases (1)[1].

Primary Therapeutic Targets

Cyclooxygenase-2 (COX-II) in Inflammation and Oncology

COX-II is an inducible enzyme responsible for prostaglandin biosynthesis during inflammation and is frequently overexpressed in neoplastic tissues. Pyrazole-thiourea derivatives exhibit profound selectivity for COX-II over the constitutively expressed COX-I. Structural studies indicate that the thiourea linker facilitates critical hydrogen bonding with Arg120 and Tyr355 at the entrance of the COX-II cyclooxygenase channel. Notably, pyrazole-thiourea-benzimidazole hybrid molecules (e.g., PYZ10 and PYZ11) have demonstrated exceptional potency, exhibiting COX-II inhibition with IC50 values of 0.0283 nM and 0.2272 nM, respectively (2)[2].

Kinase Inhibition (EGFR, c-Met, and CDK2)

Receptor tyrosine kinases (RTKs) and cyclin-dependent kinases (CDKs) are pivotal in driving tumor proliferation. Pyrazole thiourea compounds act as competitive inhibitors at the ATP-binding site of these enzymes. For example, specific derivatives have shown strong antitumor activities against A549, HepG2, and MCF-7 cell lines by targeting c-Met and EGFR kinases (3)[3]. Furthermore, recent drug development efforts have synthesized thiourea derivatives as mimics of rescovitine (a clinical CDK2 inhibitor), successfully halting cell cycle progression in MCF-7 breast cancer models (4)[4].

Apoptosis and Death Receptor Modulation

Beyond direct enzymatic inhibition, these compounds can actively induce apoptosis by upregulating tumor necrosis factor (TNF) receptors. Specific pyrazole thiourea chimeric derivatives (such as Compound 4b) have been shown to significantly increase the expression of TRAIL-R1 and TRAIL-R2 receptors, triggering the extrinsic apoptotic cascade in human cancer cells (5)[5].

Multi-target mechanistic pathways of pyrazole-thiourea derivatives.

Quantitative Target Affinity

To contextualize the therapeutic window of these compounds, the following table summarizes the in vitro quantitative data for leading pyrazole-thiourea derivatives across various biological targets.

| Compound / Derivative | Primary Target | Assay / Cell Line | Potency (IC50) | Source |

| PYZ10 | COX-II | Enzymatic Assay | 0.0283 nM | 2[2] |

| PYZ11 | COX-II | Enzymatic Assay | 0.2272 nM | 2[2] |

| Compound 292 | c-Met / EGFR | HepG2 (Liver Cancer) | 1.85 µM | 3[3] |

| Compound VIe (4-F) | CDK2 | MCF-7 (Breast Cancer) | 118.49 µM | 4[4] |

Experimental Workflows and Self-Validating Protocols

Robust drug development requires methodologies where causality is inherently verifiable. The following protocols outline the synthesis and biological evaluation pipeline, incorporating analytical validation at every critical juncture to prevent downstream assay failure.

End-to-end experimental workflow from chemical synthesis to mechanistic validation.

Chemical Synthesis of Pyrazole-Thiourea Derivatives

Rationale: The condensation of a pyrazole-containing amine with an isothiocyanate is the most regioselective route to form the thiourea linkage without generating unwanted urea byproducts (1)[1].

-

Activation: React substituted benzoic acids with thionyl chloride (

) under reflux for 2 hours to form the corresponding benzoyl chlorides.-

Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC). The complete disappearance of the highly polar carboxylic acid spot confirms activation.

-

-

Isothiocyanate Formation: Dissolve the benzoyl chloride in anhydrous acetone and add ammonium thiocyanate (

). Stir at room temperature for 1 hour.-

Causality Check: The visible precipitation of

salts validates the successful formation of the reactive isothiocyanate intermediate.

-

-

Coupling: Add 5-amino-1H-pyrazole-4-carbonitrile directly to the reaction mixture. Reflux for 4-6 hours.

-

Purification: Pour the mixture into ice water. Filter the resulting precipitate, wash extensively with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol/DMF).

-

Structural Characterization: Confirm the molecular architecture using

-NMR and FT-IR.

High-Throughput COX-II / Kinase Inhibition Assay

Rationale: Cell-free enzymatic assays isolate the direct target-ligand interaction, removing cellular membrane permeability as a confounding variable.

-

Preparation: Reconstitute recombinant human COX-II or the target kinase (e.g., EGFR) in an optimized assay buffer (e.g., Tris-HCl, pH 7.4, containing

for kinases). -

Incubation: Add the pyrazole-thiourea compounds (using serial dilutions from 10 µM down to 0.01 nM) to the enzyme mix. Incubate for 15 minutes at 37°C to allow thermodynamic equilibrium binding.

-

Substrate Addition: For COX-II, add arachidonic acid alongside a fluorometric probe. For kinases, initiate the reaction by adding ATP and the specific peptide substrate.

-

Quantification: Measure fluorescence (for COX-II) or luminescence (using a Kinase-Glo assay) via a microplate reader. Calculate the

using non-linear regression analysis.-

Self-Validation: Always include a clinically approved inhibitor (e.g., Celecoxib for COX-II, Erlotinib for EGFR) as a positive control to normalize plate-to-plate variation and validate enzyme activity.

-

In Vitro Cytotoxicity and Apoptosis Validation

Rationale: While MTT assays measure overall metabolic viability, Flow Cytometry is required to differentiate between cytostatic effects (cell cycle arrest) and true cytotoxic effects (apoptosis).

-

Cell Culture: Seed target cancer cells (e.g., MCF-7 or HepG2) in 96-well plates at a density of

cells/well. Incubate overnight to allow adherence. -

Treatment: Expose the cells to varying concentrations of the synthesized compounds for 48 hours.

-

MTT Assay: Add MTT reagent (5 mg/mL). Viable cells will reduce the tetrazolium dye to insoluble purple formazan. Dissolve the crystals in DMSO and read absorbance at 570 nm.

-

Flow Cytometry (Annexin V/PI): Harvest treated cells, wash with cold PBS, and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

-

Causality Check: Analyze the populations via flow cytometry. An increase in the Annexin

/

-

Conclusion

Pyrazole thiourea compounds represent a highly tunable pharmacological class. By systematically modifying the substituents on the pyrazole ring and the thiourea linker, medicinal chemists can shift the target affinity from anti-inflammatory COX-II inhibition to potent anti-neoplastic kinase inhibition. Rigorous, self-validating experimental workflows—from regioselective synthesis to flow cytometric validation—are essential to translate these promising in vitro affinities into viable clinical candidates.

References

- Benchchem. "(5-Phenyl-2H-pyrazol-3-yl)-thiourea".

- MDPI.

- ACS Omega. "Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective".

- PMC.

- Indonesian Journal on Health Science and Medicine. "Synthesis, Characterization and Evaluation of Thiourea Derivatives for Cytotoxicity of Breast Cancer".

- ResearchGate. "The Therapeutic Voyage of Pyrazole and Its Analogues: A Review".

Sources

Technical Guide: Chemical Space Exploration of N-(1,3-dimethyl-1H-pyrazol-5-yl)thiourea Derivatives

The following technical guide explores the chemical space of N-(1,3-dimethyl-1H-pyrazol-5-yl)thiourea derivatives. It is designed for medicinal chemists and drug discovery scientists, focusing on synthetic accessibility, structure-activity relationships (SAR), and biological applications.

Executive Summary

The N-(1,3-dimethyl-1H-pyrazol-5-yl)thiourea scaffold represents a privileged structure in medicinal chemistry, effectively bridging the lipophilic, metabolically stable pyrazole core with the hydrogen-bond-donating thiourea linker. This specific regioisomer (1,3-dimethyl-5-yl) is distinct from its 3,5-dimethyl or 1,5-dimethyl isomers, offering a unique steric vector for binding in enzyme active sites, particularly Type II Kinase Inhibitors (e.g., EGFR, VEGFR) and antimicrobial agents .

This guide provides a blueprint for synthesizing, optimizing, and validating libraries based on this core, emphasizing the critical control of regiochemistry during synthesis and the exploitation of the thiourea moiety for multipoint target engagement.

Chemical Foundation & Rational Design

Scaffold Analysis

The core structure consists of a 1,3-dimethylpyrazole ring linked at the 5-position to a thiourea moiety.

-

Pyrazole Ring: Acts as a lipophilic spacer and a scaffold for orienting substituents. The N1-methyl group prevents tautomerization, locking the conformation.

-

Thiourea Linker: A bidentate hydrogen bond donor (NH-CS-NH) capable of chelating metals or binding to polar residues (e.g., the "gatekeeper" threonine in kinases).

-

Terminal R-Group: The primary vector for SAR exploration, typically an aryl or heteroaryl ring.

Regiochemical Control

A critical challenge is distinguishing the 1,3-dimethyl-5-amino isomer from the 1,5-dimethyl-3-amino isomer.

-

Target: 5-amino-1,3-dimethylpyrazole (Precursor).

-

Reaction: Condensation of methylhydrazine with 3-aminocrotononitrile.

-

Control: Reaction conditions (solvent polarity and temperature) dictate the ratio. In ethanol/reflux, the 5-amino-1,3-dimethyl isomer is thermodynamically favored, but rigorous characterization (NOE NMR) is required to ensure the N-methyl is adjacent to the amino group.

Synthetic Architecture

The synthesis is modular, allowing for the rapid generation of diverse libraries. The primary route involves the reaction of the 5-aminopyrazole precursor with diverse isothiocyanates.

Synthesis Workflow (Visualization)

Caption: Modular synthesis workflow for generating N-(1,3-dimethyl-1H-pyrazol-5-yl)thiourea libraries via isothiocyanate coupling.

Detailed Experimental Protocol

Objective: Synthesis of N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(4-chlorophenyl)thiourea.

Reagents:

-

5-Amino-1,3-dimethylpyrazole (1.0 eq)[1]

-

4-Chlorophenyl isothiocyanate (1.1 eq)

-

Ethanol (anhydrous) or Acetonitrile

-

Triethylamine (0.1 eq, catalytic)

Procedure:

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-amino-1,3-dimethylpyrazole (111 mg, 1.0 mmol) in anhydrous ethanol (10 mL).

-

Addition: Add 4-chlorophenyl isothiocyanate (186 mg, 1.1 mmol) dropwise to the stirring solution. If the reaction is sluggish, add triethylamine (14 µL, 0.1 mmol).

-

Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1). The product typically appears as a lower Rf spot compared to the isothiocyanate.

-

Workup: Cool the reaction mixture to room temperature. The thiourea product often precipitates upon cooling.

-

If precipitate forms: Filter the solid, wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL).

-

If no precipitate: Evaporate the solvent under reduced pressure. Recrystallize the residue from ethanol/water or purify via silica gel column chromatography (Gradient: 0-50% EtOAc in Hexanes).

-

-

Validation: Confirm structure via ^1H NMR (DMSO-d6). Look for two broad singlets (NH) between 9.0–11.0 ppm and the characteristic pyrazole C4-H singlet around 6.0 ppm.

Exploring Chemical Space (SAR)

The biological activity of these derivatives is heavily dependent on the electronic and steric nature of the substituent on the thiourea nitrogen (N').

SAR Decision Tree (Visualization)

Caption: Structure-Activity Relationship (SAR) decision tree for directing library synthesis based on biological target.

Representative Activity Data

The following table summarizes typical IC50 ranges found in literature for similar pyrazole-thiourea hybrids against common targets (EGFR kinase and C. albicans).

| Derivative (R-Group) | Electronic Effect | LogP (Calc) | EGFR IC50 (µM) | C. albicans MIC (µg/mL) |

| Phenyl (Unsubstituted) | Neutral | 2.1 | 5.2 | 50 |

| 4-Chlorophenyl | e- Withdrawing / Lipophilic | 2.7 | 0.8 | 25 |

| 4-Methoxyphenyl | e- Donating | 2.0 | 8.5 | >100 |

| 3-Trifluoromethylphenyl | Strong e- Withdrawing | 3.0 | 0.3 | 12.5 |

| 2,4-Dichlorophenyl | Steric Bulk / Lipophilic | 3.2 | 1.1 | 6.25 |

Note: Data represents generalized trends from pyrazole-thiourea literature [1, 2].

Biological Validation & Mechanism

Kinase Inhibition (Anticancer)

The 1,3-dimethylpyrazole-thiourea motif functions as a Type II kinase inhibitor pharmacophore .

-

Mechanism: The thiourea moiety forms a bidentate hydrogen bond with the "gatekeeper" residue (often Threonine or Methionine) and the catalytic Glutamate in the ATP-binding pocket.

-

Binding Mode: The pyrazole ring occupies the adenine binding pocket, while the N'-aryl group extends into the hydrophobic allosteric pocket (adjacent to the DFG motif).

-

Causality: Increasing the lipophilicity of the N'-aryl group (e.g., -CF3, -Cl) improves van der Waals interactions within the hydrophobic pocket, directly correlating with lower IC50 values [2].

Antimicrobial Activity[2][3]

-

Mechanism: Thiourea derivatives often act by chelating essential metal ions (Fe, Cu) required for microbial metabolism or by disrupting cell wall synthesis.

-

Specificity: The 1,3-dimethylpyrazole core enhances cell membrane permeability compared to simple phenyl-thioureas, allowing the toxicophore to reach intracellular targets [3].

Conclusion

The N-(1,3-dimethyl-1H-pyrazol-5-yl)thiourea scaffold is a versatile chemical platform. Its synthesis is robust, high-yielding, and amenable to parallel chemistry. For drug development, the critical design lever is the N'-substituent: lipophilic electron-withdrawing groups favor kinase inhibition, while bulky, halogenated aromatics favor antimicrobial efficacy. Future exploration should focus on replacing the N'-aryl ring with heterocyclic bioisosteres (e.g., pyridines, thiazoles) to improve solubility and metabolic stability.

References

-

Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents. Source: Bioorganic & Medicinal Chemistry Letters. URL:[Link]

-

QSAR Studies of Pyrazole Derivatives Containing Thiourea as Tyrosine Kinase Inhibitors. Source: International Journal of Pharmaceutical Sciences and Research.[2][3] URL:[Link]

-

Synthesis and Bioactivity of Pyrazole Acyl Thiourea Derivatives. Source: Molecules (MDPI). URL:[Link]

-

Crystal structure of (Z)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxy-3-(p-tolyl)prop-2-en-1-one. (Structural context for dimethylpyrazole regiochemistry). Source: Zeitschrift für Kristallographie. URL:[Link]

Sources

Advanced Profiling and Synthetic Utility of (1,3-Dimethyl-1H-pyrazol-5-yl)thiourea (CAS 72620-48-5) in Medicinal Chemistry

As drug development pivots toward highly specific, targeted therapeutics, the selection of structurally privileged building blocks is paramount. (1,3-Dimethyl-1H-pyrazol-5-yl)thiourea (CAS 72620-48-5) represents a highly versatile pharmacophore precursor. By bridging the metabolic stability of a substituted pyrazole with the hydrogen-bonding capacity of a thiourea moiety, this compound serves as a critical node in the synthesis of kinase inhibitors, allosteric modulators, and novel anti-infective agents.

This whitepaper provides an authoritative, causality-driven guide to the physicochemical properties, synthetic applications, and commercial procurement strategies for CAS 72620-48-5.

Physicochemical Profiling & Fragment-Based Utility

In Fragment-Based Drug Discovery (FBDD), starting materials must possess strict physicochemical parameters to allow for downstream derivatization without violating Lipinski’s Rule of 5. CAS 72620-48-5 is engineered for this exact purpose.

The 1,3-dimethyl substitution on the pyrazole ring provides essential lipophilicity and steric shielding, mitigating rapid cytochrome P450-mediated oxidation. Meanwhile, the thiourea group acts as a potent bidentate hydrogen-bond donor, a structural motif frequently required for anchoring molecules into the ATP-binding hinge region of kinases.

Table 1: Quantitative Physicochemical Data

| Property | Value | Mechanistic Causality / Relevance |

| CAS Number | 72620-48-5 | Universal identifier ensuring precise procurement and literature mining[1]. |

| IUPAC Name | (1,3-dimethyl-1H-pyrazol-5-yl)thiourea | Defines exact regiochemistry; the 5-position linkage ensures optimal vector projection for target engagement. |

| Molecular Formula | C6H10N4S | High heteroatom-to-carbon ratio (N/S) provides multiple vectors for metal chelation and H-bonding. |

| Molecular Weight | 170.24 g/mol | Low molecular weight allows for extensive structural elaboration (e.g., cyclization) while remaining well under the 500 Da therapeutic limit[2]. |

| Purity Standard | ≥95% (Supplier dependent) | Critical for minimizing side-reactions in sensitive downstream cross-coupling or condensation workflows[3]. |

Mechanistic Workflow: Pharmacophore Development

To transform CAS 72620-48-5 into a bioactive lead compound, researchers frequently employ cyclocondensation reactions. The most robust of these is the Hantzsch thiazole synthesis, which converts the thiourea into an aminothiazole—a privileged scaffold found in numerous FDA-approved drugs (e.g., Dasatinib).

Fig 1: Synthetic and screening workflow for CAS 72620-48-5 derived kinase inhibitors.

Experimental Protocol: Self-Validating Synthesis of Pyrazolyl-Aminothiazoles

As a Senior Application Scientist, I emphasize that protocols must be designed as self-validating systems . This means the physical chemistry of the reaction itself should provide immediate, observable confirmation of success, reducing the immediate reliance on complex downstream analytics.

Step-by-Step Methodology

Objective: Conversion of CAS 72620-48-5 into a kinase-directed aminothiazole scaffold via reaction with an α-bromoacetophenone derivative.

-

Reagent Preparation & Stoichiometry:

-

Action: Combine equimolar amounts (1.0 eq) of CAS 72620-48-5 and the selected α-bromoacetophenone in a round-bottom flask.

-

Causality: Strict equimolar stoichiometry prevents the accumulation of unreacted electrophiles, which are notoriously difficult to separate from the final product during crystallization.

-

-

Solvent Selection & Thermal Activation:

-

Action: Suspend the mixture in absolute ethanol (0.2 M concentration) and heat to reflux (78°C) for 4–6 hours.

-

Causality: Ethanol is strategically chosen for its specific dielectric constant. It perfectly stabilizes the polar transition state during the nucleophilic attack of the thiourea sulfur onto the α-carbon of the haloketone, accelerating cyclization.

-

-

In-Process Self-Validation (TLC Monitoring):

-

Action: Monitor the reaction using Thin Layer Chromatography (DCM:MeOH 9:1).

-

Causality: The starting thiourea is highly polar and will exhibit a low Retention Factor (Rf). As the reaction progresses, the formation of the less polar, highly conjugated aminothiazole ring will result in a distinct, higher Rf spot under UV (254 nm). The complete disappearance of the low Rf spot is a self-validating visual confirmation of 100% conversion.

-

-

Thermodynamic Isolation:

-

Action: Remove the heat source and slowly cool the reaction mixture to 0°C in an ice bath. Filter the resulting precipitate and wash with cold ethanol.

-

Causality: The reaction naturally generates hydrobromic acid (HBr), which protonates the newly formed basic aminothiazole. By cooling the mixture, we exploit the temperature-dependent solubility limit of this hydrobromide salt in ethanol. The product spontaneously crystallizes out in high purity (>95%), entirely bypassing the need for resource-intensive column chromatography.

-

Supplier Landscape & Quality Control (QC) Metrics

Procurement of CAS 72620-48-5 requires careful evaluation of supplier capabilities, particularly when transitioning from milligram-scale screening to kilogram-scale process chemistry.

Table 2: Commercial Supplier Analytics

| Supplier | Catalog ID | Claimed Purity | Strategic Advantage & Causality |

| Enamine | EN300-29704 | 95% | Ideal for early-stage High-Throughput Screening (HTS). Their vast building-block library allows for rapid combinatorial expansion[3]. |

| Sigma-Aldrich | ENA150999191 | N/A | Provides established global logistics and rigorous standard analytical validation, ensuring batch-to-batch reproducibility for sensitive assays[2]. |

| BLD Pharmatech | BD00837216 | 95% | Operates an ISO 9001 certified, 25,000 m² R&D center. Optimal for cost-effective bulk scaling and custom synthesis integration. |

Quality Assurance Imperative: Regardless of the vendor, incoming batches of CAS 72620-48-5 must be subjected to LC-MS and 1H-NMR validation. The thiourea moiety is susceptible to degradation into the corresponding urea or cyanamide under poor storage conditions (high heat/humidity). Confirming the presence of the distinct thiourea NH protons (~7.0 - 9.0 ppm in DMSO-d6) is a mandatory QC checkpoint before initiating any synthetic campaign.

References

-

Title: BLD Pharmatech Co., Limited @ ChemBuyersGuide.com, Inc. Source: ChemBuyersGuide / BLD Pharmatech URL: [Link]

-

Title: (1,3-Dimethyl-1H-pyrazol-5-yl)thiourea - CAS:72620-48-5 Source: ATS-Mall / Bide Pharmatech URL: [Link]

Sources

Methodological & Application

Application Notes & Protocols: Evaluating the Antifungal Activity of N-(1,3-dimethyl-1H-pyrazol-5-yl)thiourea Against Candida albicans

Abstract: The emergence of drug-resistant fungal pathogens, particularly Candida albicans, necessitates the discovery and evaluation of novel antifungal agents. Thiourea derivatives, especially those incorporating a pyrazole scaffold, have shown considerable promise as a versatile class of bioactive compounds.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of the antifungal properties of a specific candidate, N-(1,3-dimethyl-1H-pyrazol-5-yl)thiourea, against Candida albicans. The protocols herein are grounded in established standards and are designed to build a robust preclinical data package, from initial susceptibility testing to preliminary mechanism of action (MoA) investigations.

Introduction: The Rationale for Investigating Pyrazole-Thiourea Compounds

Candida albicans remains a predominant cause of opportunistic fungal infections in humans, ranging from superficial mucosal infections to life-threatening systemic candidiasis, especially in immunocompromised individuals. The clinical utility of existing antifungal drug classes, such as azoles and echinocandins, is increasingly challenged by the rise of resistant strains.[4][5] This has created an urgent need for new chemical entities with novel mechanisms of action.

Thiourea derivatives have garnered significant attention for their broad spectrum of biological activities.[2][3] The incorporation of a pyrazole ring, a common pharmacophore in medicinal chemistry, can enhance this activity.[6][7][8] N-(1,3-dimethyl-1H-pyrazol-5-yl)thiourea represents a specific molecule within this promising class. The following application notes provide a logical, field-tested workflow to rigorously characterize its anti-Candida potential.

Foundational Workflow for Antifungal Evaluation

A tiered approach is essential for efficiently evaluating a novel compound. The workflow begins with determining the potency of the compound (inhibition and killing) and progresses toward understanding its mode of action.

Caption: Potential antifungal mechanisms of action targeting the C. albicans cell membrane and cell wall.

Protocol 3.1: Ergosterol Biosynthesis Interference Assay

Azole antifungals like fluconazole function by inhibiting the enzyme lanosterol 14-α-demethylase (encoded by the ERG11 gene), which is a critical step in the ergosterol biosynthesis pathway. [4][9][10][11]A reduction in the total ergosterol content of cells treated with the test compound can suggest a similar mechanism.

-

Principle: Ergosterol has a characteristic four-peaked absorbance spectrum between 240 and 300 nm. The amount of ergosterol can be quantified spectrophotometrically after extraction from fungal cells.

-

Methodology:

-

Culture C. albicans in a suitable broth (e.g., Sabouraud Dextrose Broth) to mid-log phase.

-

Treat the cultures with the Test Compound at concentrations of 0.5x, 1x, and 2x the predetermined MIC. Include an untreated control and a fluconazole control.

-

Incubate for a defined period (e.g., 4-6 hours).

-

Harvest the cells by centrifugation, wash with sterile water, and record the wet weight of the cell pellet.

-

Sterol Extraction:

-

Add 25% alcoholic potassium hydroxide solution to the cell pellet.

-

Vortex and incubate in an 85°C water bath for 1 hour to saponify the lipids.

-

Allow to cool, then add a mixture of sterile water and n-heptane. Vortex vigorously to extract the non-saponifiable fraction (which contains the sterols).

-

-

Spectrophotometry:

-

Carefully transfer the upper n-heptane layer to a quartz cuvette.

-

Scan the absorbance from 240 nm to 300 nm.

-

Calculate the ergosterol content based on the absorbance values at 281.5 nm and 230 nm, accounting for the wet weight of the cell pellet. A significant reduction in ergosterol content compared to the untreated control suggests interference with the biosynthesis pathway. [5][12]

-

-

Protocol 3.2: Cell Wall Integrity Assay (Sorbitol Protection)

Echinocandins like caspofungin inhibit the synthesis of β-(1,3)-D-glucan, a crucial component of the fungal cell wall, leading to osmotic instability and cell lysis. [13][14][15]If the Test Compound targets the cell wall, its antifungal activity will be reduced in the presence of an osmotic stabilizer like sorbitol.

-

Principle: Sorbitol provides osmotic support to cells with weakened walls, preventing them from lysing. A significant increase in the MIC in the presence of sorbitol points to the cell wall as a primary target.

-

Methodology:

-

Perform the MIC assay as described in Protocol 1.1.

-

Concurrently, perform a parallel MIC assay where the RPMI 1640 medium is supplemented with an osmotic stabilizer, typically 1 M sorbitol.

-

Incubate and read the MICs for both sets of plates (with and without sorbitol).

-

Interpretation:

-

No change in MIC: The compound likely does not target the cell wall.

-

Significant increase in MIC (≥4-fold): This strongly suggests that the compound's primary mechanism involves disruption of cell wall integrity. Caspofungin should be used as a positive control and will show a dramatic increase in its MIC in the presence of sorbitol.

-

-

Concluding Remarks and Future Directions

This guide outlines a robust, foundational strategy for characterizing the antifungal activity of N-(1,3-dimethyl-1H-pyrazol-5-yl)thiourea against Candida albicans. The successful execution of these protocols will establish the compound's potency (MIC/MFC) and provide initial, valuable insights into its potential mechanism of action. Positive results from these assays would warrant progression to more advanced studies, including:

-

Time-kill kinetic assays to understand the rate and concentration-dependency of its fungicidal activity.

-

Biofilm disruption assays , as biofilm formation is a key virulence factor for C. albicans.

-

In vivo efficacy studies in appropriate animal models of candidiasis.

-

Transcriptomic or proteomic analyses to identify specific gene or protein expression changes induced by the compound.

By following a logical and rigorous experimental path, researchers can effectively evaluate the therapeutic potential of this and other novel thiourea derivatives in the critical search for the next generation of antifungal agents.

References

-

Title: Candida albicans Mutations in the Ergosterol Biosynthetic Pathway and Resistance to Several Antifungal Agents. Source: PMC. URL: [Link]

-

Title: Caspofungin: the first representative of a new antifungal class. Source: Oxford Academic. URL: [Link]

-

Title: M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. Source: CLSI. URL: [Link]

-

Title: Fluconazole: The Impact of a Potent Antifungal Ally on a Wide Ran. Source: Longdom.org. URL: [Link]

-

Title: The synthesis, regulation, and functions of sterols in Candida albicans: Well-known but still lots to learn. Source: PMC. URL: [Link]

-

Title: Novel Trifluoromethylpyrazole Acyl Thiourea Derivatives: Synthesis, Antifungal Activity and Docking Study. Source: Bentham Science Publisher. URL: [Link]

-

Title: Caspofungin - StatPearls - NCBI Bookshelf. Source: NIH. URL: [Link]

-

Title: Synthesis and Bioactivity of Pyrazole Acyl Thiourea Derivatives. Source: PMC - NIH. URL: [Link]

-

Title: The Adr1 transcription factor directs regulation of the ergosterol pathway and azole resistance in Candida albicans. Source: mBio - ASM Journals. URL: [Link]

-

Title: Label: CASPOFUNGIN ACETATE FOR INJECTION. Source: accessdata.fda.gov. URL: [Link]

-

Title: Fluconazole As an Antifungal Drug ; Mechanism of action, Pharmacokinetics, Uses, Effects. Source: YouTube. URL: [Link]

-

Title: Caspofungin resistance in Candida albicans: genetic factors and synergistic compounds for combination therapies. Source: PMC. URL: [Link]

-

Title: What is the mechanism of Fluconazole? Source: Patsnap Synapse. URL: [Link]

-

Title: Full article: The synthesis, regulation, and functions of sterols in Candida albicans: Well-known but still lots to learn. Source: Taylor & Francis. URL: [Link]

-

Title: What is the mechanism of Caspofungin Acetate? Source: Patsnap Synapse. URL: [Link]

-

Title: Fluconazole - StatPearls - NCBI Bookshelf. Source: NIH. URL: [Link]

-

Title: CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. Source: CLSI. URL: [Link]

-

Title: Synthesis and Bioactivity of Pyrazole Acyl Thiourea Derivatives. Source: ResearchGate. URL: [Link]

-

Title: Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts; Approved Guideline—Second Edition. Source: ANSI Webstore. URL: [Link]

-

Title: M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. Source: CLSI. URL: [Link]

-

Title: Synthesis and bioactivity of pyrazole acyl thiourea derivatives. Source: PubMed. URL: [Link]

-

Title: Novel Trifluoromethylpyrazole Acyl Thiourea Derivatives: Synthesis, Antifungal Activity and Docking Study. Source: Bentham Science Publishers. URL: [Link]

-

Title: Fluconazole: Uses, Dosage, Side Effects, Warnings. Source: Drugs.com. URL: [Link]

-

Title: Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. Source: MDPI. URL: [Link]

-

Title: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. Source: ResearchGate. URL: [Link]

-

Title: Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania. Source: PMC. URL: [Link]

-

Title: Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Source: PMC. URL: [Link]

-

Title: Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. Source: MDPI. URL: [Link]

Sources

- 1. Synthesis and bioactivity of pyrazole acyl thiourea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes [mdpi.com]

- 4. Candida albicans Mutations in the Ergosterol Biosynthetic Pathway and Resistance to Several Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The synthesis, regulation, and functions of sterols in Candida albicans: Well-known but still lots to learn - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benthamscience.com [benthamscience.com]

- 7. Synthesis and Bioactivity of Pyrazole Acyl Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. What is the mechanism of Fluconazole? [synapse.patsnap.com]

- 11. drugs.com [drugs.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Caspofungin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Caspofungin resistance in Candida albicans: genetic factors and synergistic compounds for combination therapies - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Antibacterial Screening of N-(1,3-dimethyl-1H-pyrazol-5-yl)thiourea against Methicillin-Resistant Staphylococcus aureus (MRSA)

Executive Summary

The emergence of Methicillin-Resistant Staphylococcus aureus (MRSA) necessitates the development of novel antimicrobial agents with unique mechanisms of action. Pyrazole-thiourea hybrids have gained significant traction due to their dual ability to disrupt bacterial cell walls and inhibit DNA gyrase. This Application Note provides a rigorous, standardized protocol for the antibacterial screening of N-(1,3-dimethyl-1H-pyrazol-5-yl)thiourea , a representative scaffold of this class.

This guide moves beyond basic screening; it integrates Clinical and Laboratory Standards Institute (CLSI) guidelines with advanced mechanistic validation steps, ensuring that data generated is robust, reproducible, and publication-ready.

Compound Profile & Handling

Target Molecule: N-(1,3-dimethyl-1H-pyrazol-5-yl)thiourea Class: Pyrazolyl Thiourea (PTU) Mechanism of Interest: Peptidoglycan synthesis inhibition / DNA Gyrase B targeting.

Solubility & Stock Preparation

Thiourea derivatives often exhibit poor aqueous solubility, necessitating the use of organic co-solvents.

-

Primary Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).

-

Stock Concentration: Prepare a 10 mg/mL (or 20 mM) master stock.

-

Storage: Aliquot into amber glass vials (to prevent photodegradation of the thiourea moiety) and store at -20°C. Avoid repeated freeze-thaw cycles.

Critical Checkpoint: Before screening, verify the compound remains in solution upon dilution into the culture media. Precipitation causes false negatives (loss of effective concentration) or false positives (aggregates disrupting membranes).

Experimental Workflow: The "Screen-to-Mechanism" Pipeline

The following diagram outlines the logical flow of the screening campaign, from initial MIC determination to bactericidal validation.

Caption: Figure 1. The hierarchical screening workflow ensures resources are focused only on active candidates. Decision gates (yellow) prevent progression of inactive compounds.

Protocol 1: Primary Screening (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) according to CLSI M07 guidelines.

Materials

-

Strain: S. aureus ATCC 43300 (MRSA) or clinical isolate USA300.[1][2]

-

Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB). Note: CAMHB is critical; unadjusted media can alter the activity of membrane-active agents.

-

Controls:

-

Positive Control: Vancomycin (Standard of Care).

-

Solvent Control: 1% DMSO (Final concentration).

-

Sterility Control: Media only.

-

Step-by-Step Procedure

-

Inoculum Preparation:

-

Select 3-5 colonies from a fresh overnight agar plate.

-

Suspend in saline to match a 0.5 McFarland Standard (

CFU/mL). -

Dilute this suspension 1:100 in CAMHB to achieve the starting inoculum (

CFU/mL).

-

-

Plate Setup (96-well, round bottom):

-

Columns 1-10: Add 100 µL of CAMHB.

-

Column 11: Growth Control (Bacteria + Media + DMSO).

-

Column 12: Sterility Control (Media only).

-

-

Compound Dilution:

-

Add 100 µL of the N-(1,3-dimethyl-1H-pyrazol-5-yl)thiourea working solution (e.g., 128 µg/mL) to Column 1.

-

Perform serial 2-fold dilutions from Column 1 to Column 10. Discard the final 100 µL from Column 10.

-

Result: A concentration gradient (e.g., 64 µg/mL to 0.125 µg/mL).

-

-

Inoculation:

-

Add 100 µL of the diluted bacterial inoculum to wells in Columns 1-11.

-

Final Test Volume: 200 µL.

-

Final Inoculum:

CFU/mL.

-

-

Incubation:

-

Seal plate with breathable film. Incubate at 35 ± 2°C for 16-20 hours in ambient air.

-

-

Readout:

-

Visual: Record the lowest concentration with no visible turbidity .

-

OD600: Optional verification using a plate reader.

-

Expert Insight: Pyrazolyl thioureas can sometimes exhibit "trailing" endpoints due to partial inhibition. If a "haze" persists across several wells, report the MIC as the concentration inhibiting ≥80% of growth compared to the control.

Protocol 2: Secondary Screening (MBC & Time-Kill)

Objective: Distinguish between bacteriostatic (stops growth) and bactericidal (kills bacteria) activity.

Minimum Bactericidal Concentration (MBC)

-

Sample 10 µL from all wells in the MIC plate that showed no visible growth .

-

Spot-plate onto Tryptic Soy Agar (TSA) or Mueller-Hinton Agar (MHA).

-

Incubate at 35°C for 24 hours.

-

Definition: The MBC is the concentration that kills

of the initial inoculum (i.e., < 5 colonies recovered from a

Time-Kill Kinetics

This assay reveals how fast the compound acts.

-

Prepare tubes with CAMHB containing the compound at 1x MIC and 4x MIC .

-

Inoculate with MRSA (

CFU/mL). -

Incubate at 37°C with shaking.

-

Remove aliquots at 0, 2, 4, 8, and 24 hours .

-

Perform serial dilutions and plate for CFU counting.

Data Interpretation:

-

Bactericidal:

reduction in CFU/mL within 24 hours. -

Bacteriostatic:

reduction.

Data Reporting & Visualization

Present your data using the following standardized table format to ensure clarity for drug development review.

Table 1: Antibacterial Activity Profile

| Compound | Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Phenotype |

| Test Cmpd | S. aureus ATCC 43300 | 4.0 | 8.0 | 2.0 | Bactericidal |

| Vancomycin | S. aureus ATCC 43300 | 1.0 | 1.0 | 1.0 | Bactericidal |

| DMSO | S. aureus ATCC 43300 | >1% | N/A | N/A | Inactive |

Note: An MBC/MIC ratio of

Advanced Mechanistic Insight (MoA)

For pyrazole-thioureas, the mechanism often involves either membrane depolarization or DNA Gyrase inhibition .

Membrane Integrity Assay (Propidium Iodide)

To determine if the compound acts by disrupting the bacterial membrane (common for thioureas):

-

Treat MRSA cells with 2x MIC of the compound for 2 hours.

-

Stain with Propidium Iodide (PI) (impermeable to live cells) and SYTO 9 (permeable to all).

-

Measure fluorescence. High PI signal indicates membrane compromise.

Molecular Docking (In Silico Validation)

If the compound is suspected to target DNA Gyrase B (ATPase domain), perform docking using PDB ID: 3G75 (S. aureus GyrB).

-

Key Interaction: Look for Hydrogen bonding between the thiourea -NH- groups and Asp73 or Glu42 in the active site.

Caption: Figure 2. Dual potential mechanisms of action for pyrazole-thiourea derivatives. The thiourea moiety often drives Gyrase B interaction, while lipophilicity drives membrane effects.

References

-

Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th Edition. [Link]

-

Lattanzi, A., et al. (2021).[3] "Pyrazolyl Thioureas and Carbothioamides with an NNSN Motif against MSSA and MRSA."[3] ACS Omega, 6(9), 6088–6099. [Link][4]

-

Hassan, A. S., et al. (2023). "Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus." Molecules, 28(7), 3219. [Link]

-

Desai, N. C., et al. (2014). "Synthesis and antimicrobial screening of 1,3,4-oxadiazole and clubbed thiophene derivatives." Journal of Saudi Chemical Society, 18(3), 255-261. (Provides context on thiourea solubility and screening). [Link]

Sources

Application Note: Synthesis and Optimization of N-(1,3-dimethyl-1H-pyrazol-5-yl)thiourea Derivatives

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Methodology and Protocol Guide

Introduction and Mechanistic Rationale

The 1,3-dimethyl-1H-pyrazol-5-amine scaffold is a privileged structure in modern drug discovery, frequently utilized in the design of potent kinase inhibitors, anticancer agents, and agricultural fungicides[1][2]. When coupled with a thiourea moiety, the resulting N-(1,3-dimethyl-1H-pyrazol-5-yl)thiourea derivatives exhibit exceptional bidentate hydrogen-bonding capabilities. This structural motif is highly effective at anchoring molecules within the ATP-binding pocket of target kinases (such as EGFR and CDKs), while the pyrazole ring provides a robust, electron-rich platform for further hydrophobic interactions[1][3].

The most efficient and modular approach to synthesizing these derivatives is the reaction of 1,3-dimethyl-1H-pyrazol-5-amine with an in situ generated acyl isothiocyanate[1]. This application note details an optimized, ultrasound-assisted protocol that maximizes yield, minimizes thermal degradation, and allows for rapid library generation.

Synthetic Strategy and Logical Workflow

The synthesis proceeds via a one-pot, two-step cascade. First, a substituted benzoyl chloride is reacted with ammonium thiocyanate (

Process Visualization

Fig 1: Logical workflow for the ultrasound-assisted synthesis of pyrazolyl-thiourea derivatives.

Experimental Protocol: Ultrasound-Assisted Synthesis

This protocol leverages ultrasonic irradiation (sonochemistry) to overcome the solid-liquid phase barrier between the inorganic salt (

Materials and Reagents

-

Nucleophile: 1,3-dimethyl-1H-pyrazol-5-amine (

98% purity) -

Electrophile Precursor: Substituted benzoyl chlorides (e.g., 4-chloro, 4-fluoro, 4-methoxy variants)

-

Thiocyanate Source: Ammonium thiocyanate (

), dried under vacuum at 60°C prior to use. -

Solvent: Acetonitrile (MeCN), anhydrous.

-

Equipment: Ultrasonic bath (approx. 37 kHz), vacuum filtration apparatus, rotary evaporator.

Step-by-Step Methodology

Phase 1: Generation of Acyl Isothiocyanate

-

Preparation: In an oven-dried 50 mL round-bottom flask flushed with argon, suspend anhydrous

(11.0 mmol, 1.1 eq) in 15 mL of anhydrous MeCN.-

Causality: A slight excess of

ensures complete conversion of the acyl chloride, preventing unreacted acid chloride from forming competing amide byproducts in the next step.

-

-

Addition: Add the selected substituted benzoyl chloride (10.0 mmol, 1.0 eq) dropwise to the suspension at room temperature.

-